5-Methylquinolin-3-ol
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Overview
Description
5-Methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in various fields, including medicine, agriculture, and materials science. The presence of a methyl group at the 5-position and a hydroxyl group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
5-Chloroquinolin-3-ol: A derivative with a chlorine atom at the 5-position, exhibiting different chemical and biological properties.
5-Methylquinolin-2-ol: A similar compound with the hydroxyl group at the 2-position instead of the 3-position
Uniqueness
5-Methylquinolin-3-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-methylquinolin-3-ol |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(12)6-11-10/h2-6,12H,1H3 |
InChI Key |
ZKNISBMWFKUBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=CC=C1)O |
Origin of Product |
United States |
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